molecular formula C7H13NO2 B11766577 (1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol

(1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol

Cat. No.: B11766577
M. Wt: 143.18 g/mol
InChI Key: UGQYYCAVFWFHOP-MEKDEQNOSA-N
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Description

(1R,5S,9S)-3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol is a bicyclic organic compound featuring a fused oxa-aza ring system. Key properties include:

  • Molecular formula: C₇H₁₃NO₂
  • Molecular weight: 143.18 g/mol
  • CAS number: 1246187-79-0
  • Storage: Typically stored at 2–8°C under inert conditions to maintain stability .
  • Purity: Commercial suppliers offer purities ≥95% .

The compound’s bicyclic scaffold confers rigidity, making it valuable in medicinal chemistry for modulating receptor binding and pharmacokinetic properties. Its stereochemistry (1R,5S,9S) is critical for biological activity, as enantiomeric or diastereomeric forms often exhibit divergent pharmacological profiles .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1R,5S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C7H13NO2/c9-7-5-1-8-2-6(7)4-10-3-5/h5-9H,1-4H2/t5-,6+,7?

InChI Key

UGQYYCAVFWFHOP-MEKDEQNOSA-N

Isomeric SMILES

C1[C@@H]2COC[C@@H](C2O)CN1

Canonical SMILES

C1C2COCC(C2O)CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary depending on the desired outcome, but typically involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

(1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structural Modifications

The following table highlights key structural analogs and their modifications:

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Features
(1R,5S,9S)-3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol None (parent compound) C₇H₁₃NO₂ 1246187-79-0 Rigid bicyclic core; hydroxyl group at C9
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol Benzyl at N7 C₁₅H₁₉NO₂ 32589-39-2 Enhanced lipophilicity; X-ray-confirmed chair-boat conformation
N-Boc-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol tert-Butoxycarbonyl (Boc) at N7 C₁₂H₂₁NO₄ 2092429-98-4 Improved stability for synthetic intermediates
3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride Hydrochloride salt C₇H₁₄ClNO₂ 2555249-91-5 Enhanced aqueous solubility; storage at 2–8°C
3-Thia-7-azabicyclo[3.3.1]nonan-9-ol derivatives Oxygen replaced by sulfur at C3 C₇H₁₃NS₂O 919536-50-8 Altered electronic properties; potential for improved metabolic stability

Stereochemical and Conformational Differences

  • Enantiomers : The (1R,5S,9S) enantiomer of 5-(3-hydroxyphenyl)-2-phenethyl derivatives exhibits high μ-opioid receptor affinity (Ki = 0.073 nM), whereas its (1S,5R,9R) counterpart shows reduced activity .
  • Chair-Boat Conformation: X-ray studies of 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol reveal a rare chair-boat conformation stabilized by trigonal nitrogen geometry, which is absent in unsubstituted analogs .

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